molecular formula C7H8BrClFN B2867753 6-Bromo-2-fluoro-3-methylaniline;hydrochloride CAS No. 2490403-79-5

6-Bromo-2-fluoro-3-methylaniline;hydrochloride

Cat. No. B2867753
CAS RN: 2490403-79-5
M. Wt: 240.5
InChI Key: HAADSAPSPAJRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-methylaniline hydrochloride is a chemical compound with the molecular weight of 240.5 . It is a powder form substance .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-methylaniline hydrochloride is 1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-methylaniline hydrochloride is a powder form substance . It has a molecular weight of 240.5 . The compound is stored at room temperature .

Scientific Research Applications

Metabolic Studies and Chemical Synthesis

  • Rat Liver Microsomal Metabolism : Research on the metabolism of halogenated methylanilines by rat liver microsomes using high-performance liquid chromatography (HPLC) has identified metabolites from side-chain C-hydroxylation, N-hydroxylation, and aromatic ring hydroxylation. This study suggests potential toxicological and metabolic pathways that compounds like 6-Bromo-2-fluoro-3-methylaniline hydrochloride might undergo in biological systems (Boeren et al., 1992).

  • Synthesis of Black Fluorane Dye Precursors : The continuous, homogeneous synthesis of 4-bromo-3-methylanisole, a precursor for black fluorane dye used in thermal papers, demonstrates the relevance of halogenated anilines in materials science. Such processes emphasize the role of similar compounds in the synthesis of industrially significant materials (Xie et al., 2020).

  • Chemical Transformations and Synthesis of Derivatives : Studies on the rearrangement of halo-substituted hydroxycarbostyrils and their conversion into various derivatives under specific conditions highlight the versatility of halogenated anilines in chemical synthesis, pointing towards the utility of 6-Bromo-2-fluoro-3-methylaniline hydrochloride in generating a range of chemical entities (McCord et al., 1982).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2-fluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADSAPSPAJRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.